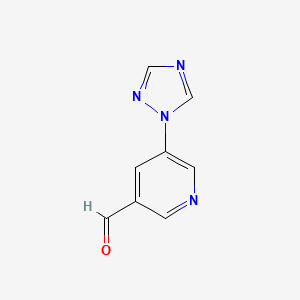
5-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features a triazole ring fused to a pyridine ring with an aldehyde functional group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the “click” reaction, which involves the cycloaddition of azides and alkynes to form the triazole ring. The aldehyde group can then be introduced through formylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale “click” chemistry processes, which are known for their efficiency and high yield. These methods often use copper(I) catalysts to facilitate the cycloaddition reaction, followed by formylation using reagents such as Vilsmeier-Haack or Duff formylation.
Chemical Reactions Analysis
Types of Reactions
5-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The triazole and pyridine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for halogenation reactions.
Major Products
Oxidation: 5-(1H-1,2,4-Triazol-1-yl)pyridine-3-carboxylic acid.
Reduction: 5-(1H-1,2,4-Triazol-1-yl)pyridine-3-methanol.
Substitution: Various substituted triazole-pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 5-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes have applications in catalysis and materials science.
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a pharmacophore in drug design. Its triazole ring is known for its bioactivity, and derivatives of this compound are being explored for their antimicrobial, antifungal, and anticancer properties.
Industry
In industry, this compound is used in the synthesis of advanced materials, including polymers and coordination polymers. Its ability to form stable complexes with metals makes it valuable in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde in biological systems involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The aldehyde group can also participate in covalent bonding with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde
- 4-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde
- 5-(1H-1,2,3-Triazol-1-yl)pyridine-3-carbaldehyde
Uniqueness
5-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde is unique due to the position of the triazole ring and the aldehyde group, which influence its reactivity and coordination properties. The specific arrangement of these functional groups allows for unique interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H6N4O |
|---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
5-(1,2,4-triazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H6N4O/c13-4-7-1-8(3-9-2-7)12-6-10-5-11-12/h1-6H |
InChI Key |
DVVWWMGMHZMKLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1N2C=NC=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















